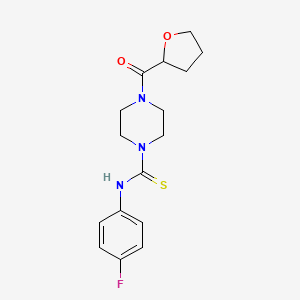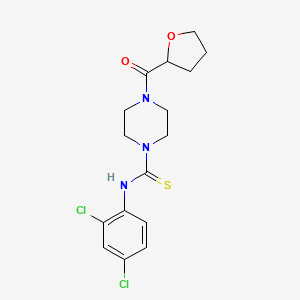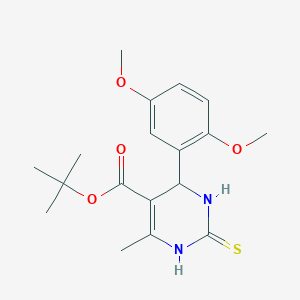![molecular formula C17H13BrN2O6 B3965734 5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3965734.png)
5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
説明
5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C17H13BrN2O6 and its molecular weight is 421.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.99570 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Reactions and Synthesis
The compound 5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been explored in various chemical reactions and synthesis processes. Kammel et al. (2015) investigated the reactions of brominated lactams with thioamides, revealing unexpected coupling reactions and product formations (Kammel et al., 2015). Additionally, Bhadange and Ganorkar (2012) synthesized 3-bromo substituted flavones, showcasing the versatility of brominated compounds in organic synthesis (Bhadange & Ganorkar, 2012).
Photodynamic Therapy Applications
Research by Pişkin et al. (2020) highlighted the potential of bromo-substituted compounds in photodynamic therapy, particularly for cancer treatment. They synthesized new zinc phthalocyanine compounds with significant singlet oxygen quantum yield, demonstrating their potential as Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).
Antimicrobial and Anti-inflammatory Properties
Compounds with bromo and methoxy groups have been evaluated for their antimicrobial and anti-inflammatory properties. Bhandari et al. (2010) developed hybrid molecules with potential anti-inflammatory agents showing reduced gastrointestinal ulcerogenicity and significant nitric oxide releasing activity (Bhandari et al., 2010). Kalshetty et al. (2012) synthesized indole derivatives, including compounds with methoxy and bromo substituents, and evaluated them for antimicrobial potential (Kalshetty et al., 2012).
Bioevaluation in Agricultural Applications
Kumari et al. (2014) conducted a bioevaluation of compounds including bromo and methoxy phenylpropenones, which demonstrated nematicidal activity against Meloidogyne javanica, a root-knot nematode, indicating potential agricultural applications (Kumari et al., 2014).
Photophysical and Photochemical Properties
Research into the photophysical and photochemical properties of bromo-substituted compounds has been extensive. For instance, Singh and Ansari (2017) synthesized nanoparticles of 3-styrylindoles, including a derivative with a bromo substituent, demonstrating enhanced fluorescence emission, which could have implications in materials science and nanotechnology (Singh & Ansari, 2017).
HIV-1 Treatment
Chander et al. (2018) explored 3-hydroxy-indolin-2-one analogs, which include bromo and methoxy substituents, for their potential as anti-HIV-1 agents, demonstrating promising results against the HIV-1 RT enzyme and HIV-1 in vitro (Chander et al., 2018).
特性
IUPAC Name |
5-bromo-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O6/c1-26-15-5-2-9(6-13(15)20(24)25)14(21)8-17(23)11-7-10(18)3-4-12(11)19-16(17)22/h2-7,23H,8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJWHGKUHWZVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3965673.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3965678.png)

![6-ethyl-2-mercapto-6-methyl-3-(4-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3965687.png)
![(1-methyl-3-phenylpropyl)[2-(1H-1,2,4-triazol-5-ylthio)ethyl]amine](/img/structure/B3965696.png)
![N-benzyl-4-fluoro-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3965712.png)


![3-[2-(3-aminophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3965741.png)
![N-[3-(4-morpholinyl)propyl]nicotinamide hydrochloride](/img/structure/B3965748.png)
![17-(4-chloro-2,5-dimethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3965771.png)